molecular formula C9H8N2O2 B1398865 5-methoxy-1H-indazole-7-carbaldehyde CAS No. 1100214-12-7

5-methoxy-1H-indazole-7-carbaldehyde

Cat. No. B1398865
CAS RN: 1100214-12-7
M. Wt: 176.17 g/mol
InChI Key: GFOIEOKYZYYCAR-UHFFFAOYSA-N
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Description

5-methoxy-1H-indazole-7-carbaldehyde is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Scientific Research Applications

Inhibitor of Neuronal Nitric Oxide Synthase

5-methoxy-1H-indazole-7-carbaldehyde has been identified as an inhibitor of nitric oxide synthase. Its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting potential for neuropharmacological applications (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Synthesis and Industrial Application

This compound can be synthesized through a method involving ring opening of indole, diazotization with sodium nitrite, and cyclization. The process is notable for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).

Nonlinear Optical and Spectroscopic Properties

The compound is relevant in the study of molecular, electronic, nonlinear optical properties, and spectroscopic analysis. Its electronic properties have been extensively analyzed using various methods, contributing to our understanding of chemical and physical properties of heterocyclic compounds (Beytur & Avinca, 2021).

Novel Syntheses in Organic Chemistry

Its derivatives have been synthesized and analyzed, providing new insights into the field of organic chemistry. These studies offer valuable information for the development of new compounds with potential pharmaceutical applications (Hote & Lokhande, 2014).

Biological Applications

Research has also focused on the biological applications of compounds containing 5-methoxy-1H-indazole-7-carbaldehyde, including their antioxidant and antitumor activities. This highlights its potential in the development of new therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on synthesizing new indazole derivatives, including 5-methoxy-1H-indazole-7-carbaldehyde, and exploring their potential biological activities.

properties

IUPAC Name

5-methoxy-1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIEOKYZYYCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-indazole-7-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-methoxy-1H-indazole (1.32 g, 5.81 mmol) in tetrahydrofuran (27 mL) at 0° C. was added sodium hydride (0.465 g, 11.62 mmol). The ice bath was removed and stirring continued for 20 min. The solution was cooled to −78° C. and treated with tert-butyllithium (1.7 M in pentane, 6.84 mL, 11.63 mmol) dropwise. The reaction was stirred at −78° C. for 10 min, allowed to warm gradually in the dewar to −50° C., recooled to −78° C., and then treated with dimethylformamide (1.8 mL, 23.25 mmol). After 15 min, the ice bath was removed and stirring continued for 1 h. The reaction was poured onto ice/1 M hydrochloric acid (20 mL). The mixture was extracted with ethyl acetate (2×). The organics were washed with water, then brine, dried over magnesium sulfate, and concentrated to give 1.1 g of 5-methoxy-1H-indazole-7-carbaldehyde (100%) as a tan solid. 1H-NMR (CDCl3, 300 MHz) δ 10.08 (s, 1H), 8.04 (s, 1H), 7.52 (s, 1H), 7.44 (m, 1H), 3.90 (s, 3H); Mass spec.: 177.09 (MH)+.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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